molecular formula C10H17N6O12P3 B15204861 [[(2R,3S,5R)-3-aminooxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

[[(2R,3S,5R)-3-aminooxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Cat. No.: B15204861
M. Wt: 506.20 g/mol
InChI Key: JRWRMKPKCJGCKT-RRKCRQDMSA-N
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Description

[[2R,3S,5R)-3-aminooxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate: is a complex organic compound with significant applications in various scientific fields It is characterized by its unique structure, which includes an oxolan ring, aminooxy group, and phosphono hydrogen phosphate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [[2R,3S,5R)-3-aminooxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate typically involves multi-step organic reactions. The process begins with the preparation of the oxolan ring, followed by the introduction of the aminooxy group and the purine base. The final steps involve the phosphorylation reactions to attach the phosphono hydrogen phosphate group. Common reagents used in these reactions include phosphorylating agents, protecting groups, and catalysts to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminooxy group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the purine base, modifying its functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products: The major products formed from these reactions include modified purine bases, substituted oxolan rings, and various phosphorylated derivatives .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties, useful in material science and catalysis .

Biology: In biological research, [[2R,3S,5R)-3-aminooxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate is studied for its role in nucleotide analogs. These analogs are crucial in understanding DNA and RNA synthesis, replication, and repair mechanisms .

Medicine: The compound has potential therapeutic applications, particularly in antiviral and anticancer research. Its ability to interfere with nucleic acid metabolism makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various biochemical assays .

Mechanism of Action

The mechanism of action of [[2R,3S,5R)-3-aminooxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate involves its interaction with nucleic acids. It can act as a nucleotide analog, incorporating into DNA or RNA strands and disrupting their normal function. This disruption can inhibit viral replication or induce apoptosis in cancer cells. The molecular targets include DNA polymerases and reverse transcriptases, which are essential for nucleic acid synthesis .

Comparison with Similar Compounds

Uniqueness: The uniqueness of [[2R,3S,5R)-3-aminooxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate lies in its aminooxy group and the specific arrangement of its phosphono hydrogen phosphate moiety. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H17N6O12P3

Molecular Weight

506.20 g/mol

IUPAC Name

[[(2R,3S,5R)-3-aminooxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H17N6O12P3/c11-9-8-10(14-3-13-9)16(4-15-8)7-1-5(26-12)6(25-7)2-24-30(20,21)28-31(22,23)27-29(17,18)19/h3-7H,1-2,12H2,(H,20,21)(H,22,23)(H2,11,13,14)(H2,17,18,19)/t5-,6+,7+/m0/s1

InChI Key

JRWRMKPKCJGCKT-RRKCRQDMSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)ON

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)ON

Origin of Product

United States

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